

Technical Support Center: YM-58483 Experiments

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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483 (also known as BTP2). The information is designed to address common pitfalls and specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Preparation and Handling

Q1: I'm having trouble dissolving YM-58483. What is the recommended solvent and storage procedure?

A: YM-58483 can be challenging to dissolve and maintain in solution. Here are some key recommendations:

- **Solvents:** YM-58483 is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both.^[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.
- **DMSO Quality:** Use fresh, high-quality, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of YM-58483.^[2]

- **Stock Solution Storage:** Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to one year for optimal stability.^[2]
- **Precipitation in Media:** When diluting the DMSO stock in aqueous cell culture media, precipitation can occur. To minimize this, ensure rapid and thorough mixing. It is also advisable to prepare fresh dilutions for each experiment. If you observe a precipitate, you can try aiding dissolution with gentle heating and/or sonication.^[3]

Q2: How stable is YM-58483 in my experimental setup?

A: The stability of YM-58483 can be influenced by the experimental conditions. For in vitro assays, it is recommended to use freshly prepared dilutions from a frozen stock. For long-term in vivo studies, continuous administration using an osmotic pump has been successfully employed to maintain stable compound levels.^[4]

Experimental Design and Interpretation

Q3: I am not seeing the expected inhibition of Store-Operated Calcium Entry (SOCE). What could be the reason?

A: Several factors could contribute to a lack of observable SOCE inhibition:

- **Cell Type Specificity:** The contribution of SOCE to total calcium influx can vary significantly between different cell types. Confirm that your cell model has a robust and measurable SOCE that is sensitive to CRAC channel inhibition.
- **Concentration:** YM-58483 potently inhibits CRAC channels with an IC₅₀ of approximately 100 nM.^{[1][5][6][7][8][9]} Ensure you are using a concentration within the effective range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
- **Off-Target Effects at High Concentrations:** At higher concentrations, YM-58483 may have off-target effects. For instance, in skeletal muscle, it has been shown to impair ryanodine receptor (RyR) function at higher concentrations.^[10] It is crucial to use the lowest effective concentration to maintain selectivity for CRAC channels.

- **Experimental Protocol:** The method used to induce and measure SOCE is critical. Thapsigargin is a commonly used agent to deplete intracellular calcium stores and activate SOCE.[5][6][7] Ensure your calcium imaging protocol is optimized for detecting sustained calcium influx.

Q4: My results from cell viability assays (e.g., MTT, XTT) are inconsistent or unexpected when using YM-58483. Why?

A: Tetrazolium-based viability assays, such as MTT, measure metabolic activity, which can be influenced by various factors beyond cytotoxicity.[11][12]

- **Metabolic Effects:** YM-58483 inhibits signaling pathways that can regulate cellular metabolism.[11] A decrease in the signal from a metabolic assay may indicate a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death. [11]
- **Assay Interference:** The chemical structure of YM-58483 could potentially interfere with the assay reagents themselves.[11]
- **Alternative Assays:** To confirm your results, consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a crystal violet assay, which measures total protein content.[11][13] An ATP-based assay (e.g., CellTiter-Glo®) can also be a more sensitive measure of on-target biological activity.[11]

Q5: I am observing unexpected effects on my cells that don't seem related to SOCE inhibition. What are the known off-target effects of YM-58483?

A: While YM-58483 is a selective CRAC channel inhibitor, it can exhibit off-target effects, particularly at higher concentrations.

- **TRPC Channels:** YM-58483 has been reported to suppress TRPC3 and TRPC5 channels.[2]
- **TRPM4 Channels:** Conversely, it has been shown to facilitate the TRPM4 channel.[2]
- **Voltage-Gated Calcium Channels:** YM-58483 is significantly more selective for SOC channels compared to voltage-operated Ca^{2+} channels.[6]

- Ryanodine Receptors (RYRs): In skeletal muscle, higher concentrations of YM-58483 can indirectly impair RYR function.[\[10\]](#)

To mitigate off-target effects, it is crucial to perform dose-response experiments and use the lowest effective concentration that selectively inhibits CRAC channels.

Quantitative Data Summary

Parameter	Value	Cell Type/Condition	Reference
IC50 for SOCE Inhibition	100 nM	Thapsigargin-induced Ca2+ influx in Jurkat T cells	[1] [5] [6] [7] [8]
IC50 for IL-2 Production	~100 nM	Jurkat cells	[2] [6]
IC50 for IL-4 & IL-5 Production	~100 nM	Murine Th2 T cell clone (D10.G4.1)	[3] [14]
IC50 for T-cell Proliferation	12.7 nM	One-way mixed lymphocyte reaction	[9]
IC50 for Histamine Release	460 nM	IgE-primed RBL-2H3 cells	[3] [15]
IC50 for Leukotriene Production	310 nM	IgE-primed RBL-2H3 cells	[3] [15]
Solubility in DMSO	up to 100 mM	[1]	
Solubility in Ethanol	up to 100 mM	[1]	

Experimental Protocols

Protocol 1: In Vitro SOCE Inhibition Assay using Calcium Imaging

This protocol describes a general method for measuring the effect of YM-58483 on SOCE in a cell line such as Jurkat T cells.

Materials:

- Jurkat T cells
- RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
- Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca^{2+} and Mg^{2+})
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Thapsigargin
- YM-58483
- DMSO (anhydrous)
- 96-well black, clear-bottom plates
- Fluorescence plate reader or microscope with calcium imaging capabilities

Methodology:

- **Cell Preparation:** Culture Jurkat T cells to the desired density. On the day of the experiment, harvest the cells and wash them with calcium-free buffer.
- **Dye Loading:** Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 μM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127). Incubate at 37°C for 30-60 minutes in the dark.
- **Washing:** After incubation, wash the cells twice with calcium-free buffer to remove excess dye.
- **Compound Incubation:** Resuspend the dye-loaded cells in calcium-free buffer and plate them in a 96-well plate. Add varying concentrations of YM-58483 (prepared from a DMSO stock) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

- **Baseline Fluorescence Measurement:** Measure the baseline fluorescence of the cells using a plate reader or microscope (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).
- **Store Depletion:** To deplete intracellular calcium stores, add thapsigargin (e.g., 1-2 μ M) to the wells while continuing to record the fluorescence. This should induce a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
- **SOCE Measurement:** After the fluorescence signal from store release has returned to near baseline, add a calcium-containing solution (e.g., 2 mM CaCl_2) to the wells to initiate SOCE.
- **Data Analysis:** Record the sustained increase in fluorescence, which represents SOCE. Compare the rate and amplitude of the calcium influx in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

Protocol 2: Cell Viability Assessment using Crystal Violet Assay

This protocol provides an alternative to metabolic assays for determining cell viability after treatment with YM-58483.

Materials:

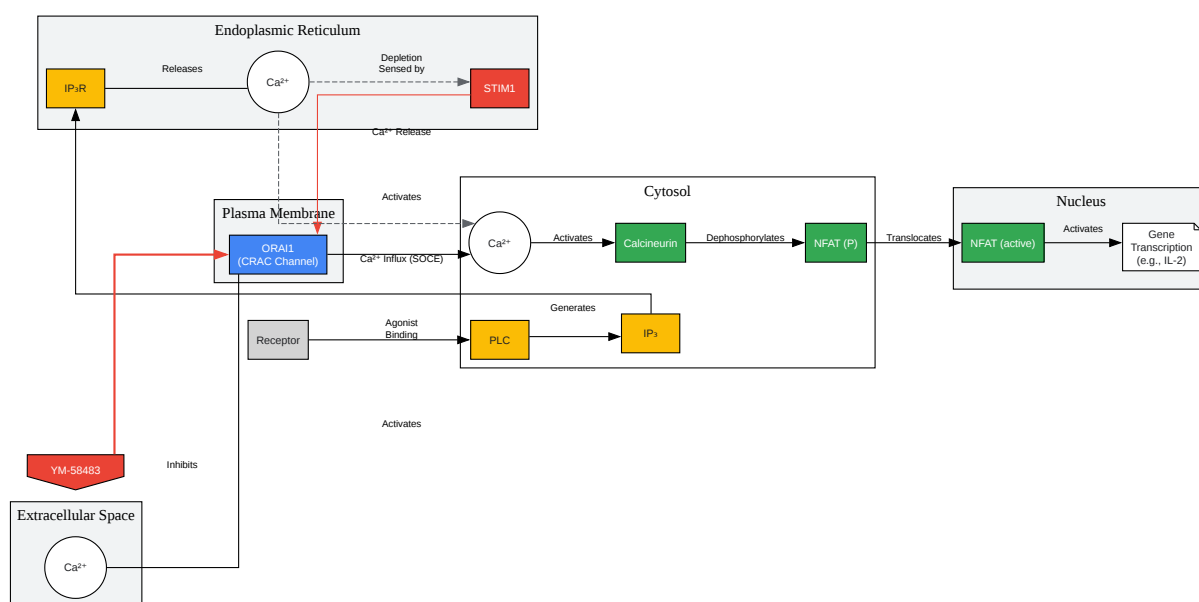
- Adherent cell line of interest
- Complete culture medium
- YM-58483
- DMSO (anhydrous)
- 96-well clear flat-bottom plates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.5% Crystal Violet solution in 20% methanol

- 33% Acetic Acid
- Microplate reader

Methodology:

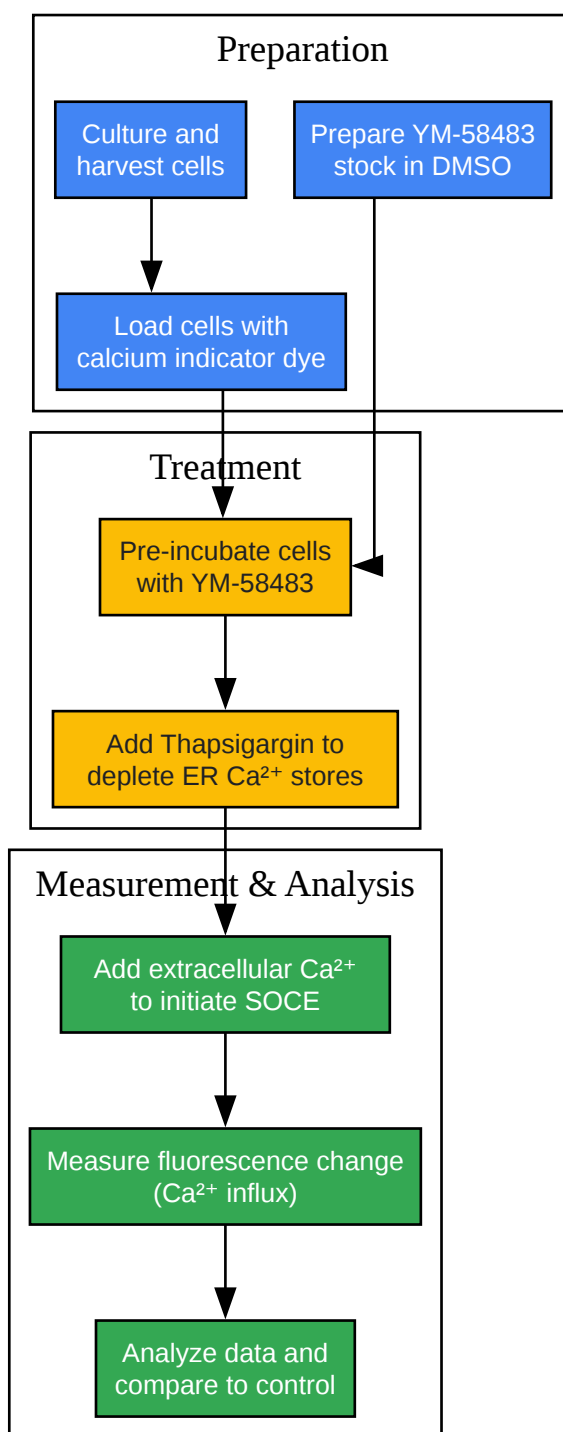
- **Cell Seeding:** Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of YM-58483 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
- **Washing:** After the treatment period, carefully remove the culture medium and gently wash the cells once with PBS.
- **Fixation:** Add 50 μ L of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
- **Washing:** Wash the fixed cells three times with deionized water. Ensure the plate is completely dry after the final wash.
- **Staining:** Add 50 μ L of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
- **Washing:** Extensively wash the plate with deionized water until the water runs clear to remove excess stain. Allow the plate to dry completely.
- **Solubilization:** Add 100 μ L of 33% acetic acid to each well to solubilize the stain.
- **Absorbance Measurement:** Read the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

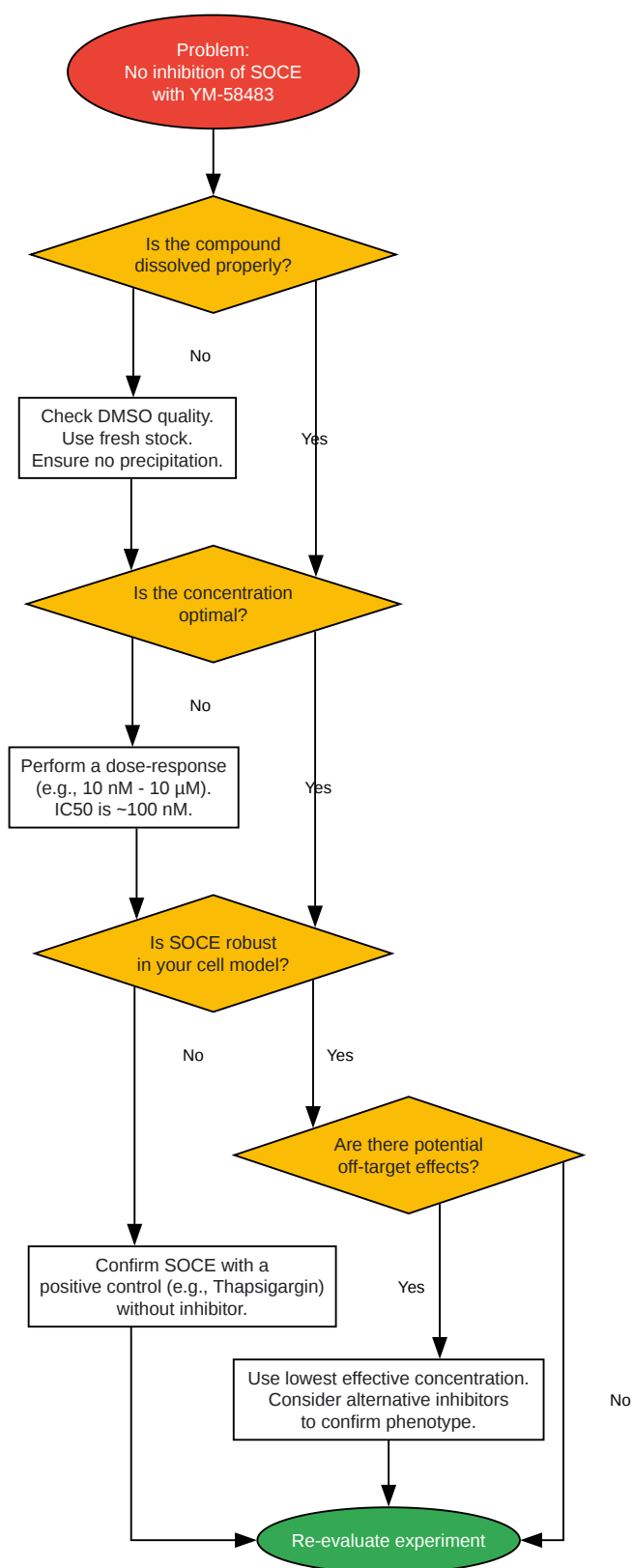
Visualizations



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Figure 1: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action of YM-58483.





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